O-Desmethyltramadol hydrochloride
Description
Contextualization of O-Desmethyl Tramadol (B15222) Hydrochloride as a Primary Active Metabolite of Tramadol
Tramadol undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. mdpi.comfrontiersin.org The process of O-demethylation, specifically mediated by the CYP2D6 enzyme, leads to the formation of O-desmethyltramadol (also known as M1). nih.govtaylorandfrancis.comresearchgate.net This metabolic conversion is crucial as O-DSMT is considered the principal active metabolite responsible for a significant portion of tramadol's analgesic effects. taylorandfrancis.comnih.gov In fact, tramadol can be viewed to some extent as a prodrug, where its therapeutic efficacy is heavily dependent on its conversion to O-DSMT. wikipedia.orgchemeurope.com
The metabolic pathway also involves N-demethylation by CYP2B6 and CYP3A4, producing N-desmethyltramadol (M2), another metabolite. nih.govresearchgate.net However, M2 is largely considered to have minimal opioid agonist effects. nih.gov The formation of O-DSMT is a critical step that transforms tramadol into a more potent compound.
Academic Significance in Contemporary Pharmacological and Toxicological Research
The scientific community has shown considerable interest in O-DSMT for several reasons. Its role as a key active metabolite necessitates a thorough understanding of its own pharmacological and toxicological properties to fully comprehend the clinical effects of tramadol. mdpi.comresearchgate.net Research into O-DSMT helps to elucidate the variability in patient response to tramadol, which can be attributed to genetic polymorphisms in the CYP2D6 enzyme. frontiersin.orgnih.gov Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers of CYP2D6 substrates, which directly impacts the concentration of O-DSMT produced and, consequently, the analgesic response and potential for adverse effects. nih.govnih.gov
Furthermore, O-DSMT itself has been investigated as a potential therapeutic agent, separate from tramadol, due to its more direct and potent mechanism of action. wikipedia.orgnih.gov Toxicological studies are also crucial, as cases of intoxication and fatalities have been linked to O-DSMT, sometimes in the context of herbal blends where it has been illicitly added. oup.com Postmortem toxicological analyses often include the quantification of both tramadol and O-DSMT to ascertain the cause of death. oup.com
Overview of its Differential Contribution to the Pharmacological Profile of Tramadol
The pharmacological profile of tramadol is complex, involving a dual mechanism of action. mdpi.comnih.gov While tramadol itself acts as a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, its primary opioid effects are mediated by O-DSMT. taylorandfrancis.comucalgary.ca This metabolite exhibits a significantly higher affinity for the µ-opioid receptor compared to its parent compound. mdpi.comtaylorandfrancis.commdpi.com Estimates suggest that O-DSMT's affinity for the µ-opioid receptor is up to 300 times greater than that of tramadol. frontiersin.orgtaylorandfrancis.com
Detailed Research Findings
Pharmacokinetic Parameters of Tramadol and O-Desmethyltramadol
| Parameter | Tramadol | O-Desmethyltramadol (M1) | Reference |
| Elimination Half-Life | ~6.3 hours | ~7.4 hours | oup.com |
| Primary Metabolizing Enzyme | CYP2D6, CYP3A4, CYP2B6 | CYP3A4, CYP2B6 | nih.govresearchgate.net |
| Apparent Clearance (CL/F) | 0.00604 l/h | 0.143 l/h | researchgate.net |
µ-Opioid Receptor Affinity of Tramadol and its Metabolites
| Compound | Ki (nM) | Reference |
| (+)-M1 (O-Desmethyltramadol) | 3.4 | nih.gov |
| (+/-)-M5 (N,O-didesmethyltramadol) | 100 | nih.gov |
| (-)-M1 (O-Desmethyltramadol) | 240 | nih.gov |
| (+/-)-Tramadol | 2400 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185453-02-5 | |
| Record name | O-Desmethyl tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Elucidation of Mechanism of Action
Mu-Opioid Receptor (OPRM1) Agonism
O-desmethyltramadol (M1) is a potent agonist at the mu-opioid receptor (OPRM1), which is the primary target for most opioid analgesics. nih.govresearchgate.net Its affinity for this receptor is significantly higher than that of its parent compound, tramadol (B15222). mdpi.com
Quantitative Receptor Binding Affinity and Potency Studies.
Studies have shown that O-desmethyltramadol binds to the human mu-opioid receptor with high affinity. The (+)-enantiomer of M1, in particular, demonstrates a strong binding affinity, with a reported Ki value of 3.4 nM. nih.gov In comparison, the parent compound, tramadol, has a much lower affinity, with a Ki value of 2.4 µM. nih.gov This indicates that O-desmethyltramadol is approximately 700 times more potent in binding to the mu-opioid receptor than tramadol. The potency of O-desmethyltramadol is further highlighted by its EC50 value in [35S]GTPγS binding assays, which measure the functional activation of the receptor.
| Compound | Receptor | Binding Affinity (Ki) |
| (+)-O-Desmethyltramadol | Mu-Opioid (human) | 3.4 nM nih.gov |
| (-)-O-Desmethyltramadol | Mu-Opioid (human) | 240 nM nih.gov |
| (±)-Tramadol | Mu-Opioid (human) | 2.4 µM nih.gov |
| (±)-M5 | Mu-Opioid (human) | 100 nM nih.gov |
| (±)-M2, M3, M4 | Mu-Opioid (human) | >10 µM nih.gov |
Characterization of G-Protein Coupling and Downstream Signaling Pathways (e.g., [35S]GTPγS binding).
The agonistic activity of O-desmethyltramadol at the mu-opioid receptor leads to the activation of G-protein coupling and downstream signaling pathways. sigmaaldrich.com Studies using [35S]GTPγS binding assays have confirmed the agonistic properties of O-desmethyltramadol. nih.gov This assay measures the activation of G-proteins, a key step in the signaling cascade following receptor activation. The results show that (+)-M1 is a potent agonist, with a higher intrinsic efficacy than (-)-M1 and another metabolite, M5. nih.gov This G-protein activation is thought to be the primary mechanism for the analgesic effects mediated by the mu-opioid receptor. nih.gov Interestingly, some research suggests that desmetramadol may be a G-protein biased agonist, meaning it preferentially activates G-protein signaling over β-arrestin2 recruitment, a pathway associated with respiratory depression. nih.gov
Investigation of Non-Opioid Receptor and Transporter Interactions
In addition to its effects on the mu-opioid receptor, O-desmethyltramadol also interacts with monoamine transporters, although to a lesser extent than its parent compound, tramadol.
Differential Modulation of Serotonin (B10506) Reuptake Transporters (SERT).
While tramadol is known to inhibit the reuptake of serotonin, its metabolite O-desmethyltramadol is largely inactive at the serotonin reuptake transporter (SERT). psychonautwiki.org Both the (+) and (-) enantiomers of O-desmethyltramadol show no significant inhibition of serotonin reuptake. psychonautwiki.org This is in contrast to tramadol, which exhibits a notable inhibitory effect on SERT. oup.com
| Compound | Transporter | Action |
| (+)-O-Desmethyltramadol | SERT | Inactive psychonautwiki.org |
| (-)-O-Desmethyltramadol | SERT | Inactive psychonautwiki.org |
| (-)-O-Desmethyltramadol | NET | Inhibitor wikipedia.orgpsychonautwiki.org |
| Tramadol | SERT | Inhibitor oup.com |
| Tramadol | NET | Inhibitor nih.gov |
Interactions with Other Receptor Systems (e.g., 5-HT₂C, M1 Muscarinic Receptors)
Beyond its well-established activity at opioid receptors, O-desmethyltramadol (O-DSMT) also interacts with other neurotransmitter receptor systems, which contributes to its complex pharmacological profile. Research has specifically elucidated its effects on serotonergic and muscarinic receptors.
Studies utilizing the Xenopus oocyte expression system have demonstrated that O-desmethyltramadol inhibits the function of the 5-hydroxytryptamine type 2C (5-HT₂C) receptor. nih.govnih.gov At pharmacologically relevant concentrations, it was shown to inhibit 5-HT-evoked Ca²⁺-activated Cl⁻ currents in oocytes expressing these receptors. nih.gov Further investigation into the mechanism revealed that O-desmethyltramadol competitively inhibits the binding of radiolabeled serotonin ([³H]5-HT) to the 5-HT₂C receptor. nih.govnih.gov This competitive antagonism suggests that O-desmethyltramadol directly competes with serotonin for the same binding site on the receptor. nih.gov The inhibitory effect was not influenced by protein kinase C (PKC) inhibitors, indicating the mechanism is independent of the PKC pathway. nih.govnih.gov
Similarly, the interaction of O-desmethyltramadol with muscarinic acetylcholine (B1216132) receptors has been investigated. Research shows that it selectively inhibits the function of the M1 muscarinic receptor subtype while having minimal effect on the M3 subtype. nih.govcaldic.com In oocytes expressing M1 receptors, O-desmethyltramadol inhibited acetylcholine (ACh)-induced currents with a half-maximal inhibitory concentration (IC₅₀) of 2 ± 0.6 μM. nih.govcaldic.com The compound also inhibited the binding of the muscarinic antagonist [³H]quinuclidinyl benzilate ([³H]QNB) to M1 receptors with an IC₅₀ of 10.1 ± 0.1 μM. nih.govcaldic.com Scatchard analysis of this binding indicated that tramadol, the parent compound, acts as a competitive inhibitor, increasing the dissociation constant (Kd) without changing the maximum binding capacity (Bmax). nih.gov This suggests that O-desmethyltramadol's inhibitory action on M1 receptors is likely also competitive. nih.govcaldic.com
Interaction of O-Desmethyltramadol with Non-Opioid Receptors
| Receptor | Effect | Mechanism | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 5-HT₂C | Inhibition of 5-HT-evoked currents | Competitive antagonism | Not specified | nih.govnih.gov |
| M1 Muscarinic | Inhibition of ACh-induced currents | Inhibition of [³H]QNB binding | 2 ± 0.6 μM (currents) 10.1 ± 0.1 μM (binding) | nih.govcaldic.com |
| M3 Muscarinic | Little to no effect | - | Not applicable | nih.govcaldic.com |
Comparative Pharmacodynamic Profiles with Parent Compound in Preclinical Models
The pharmacodynamic profile of O-desmethyltramadol (also known as M1) is distinct from and, in key aspects, more potent than its parent compound, tramadol. The primary analgesic effects of tramadol are attributed to a dual mechanism: a monoaminergic component from the parent compound and an opioid component mediated almost exclusively by O-desmethyltramadol. mdpi.comyoutube.com
O-desmethyltramadol is a significantly more potent analgesic than tramadol. nih.gov Preclinical and clinical evidence suggests that the opioid-mediated analgesia of tramadol is primarily due to its metabolic conversion to O-desmethyltramadol. mdpi.comnih.gov This metabolite is estimated to be approximately six times more potent than tramadol in producing analgesia. mdpi.com
The clinical relevance of this metabolic activation is underscored by studies in individuals with different cytochrome P450 2D6 (CYP2D6) genotypes, the enzyme responsible for converting tramadol to O-desmethyltramadol. nih.govnih.gov Poor metabolizers of CYP2D6 produce insufficient levels of O-desmethyltramadol for adequate analgesia, demonstrating the critical role of the metabolite in the therapeutic effect of tramadol. nih.govnih.gov
Comparative Pharmacodynamic Data: O-Desmethyltramadol vs. Tramadol
| Parameter | O-Desmethyltramadol (M1) | Tramadol (Parent Compound) | Reference |
|---|---|---|---|
| Primary Analgesic Mechanism | µ-Opioid receptor agonism | Weak µ-opioid agonism; Serotonin and norepinephrine (B1679862) reuptake inhibition | mdpi.comyoutube.comwikipedia.org |
| Relative Analgesic Potency | ~6 times more potent | Baseline | mdpi.com |
| µ-Opioid Receptor Affinity (Ki) | 3.4 nM ((+)-enantiomer) | 2.4 µM (racemic) | nih.gov |
| Serotonin Reuptake Inhibition | Inactive | Active | wikipedia.org |
| Norepinephrine Reuptake Inhibition | Active ((-)-enantiomer) | Active | wikipedia.org |
Metabolic Pathways and Biotransformation Studies
Enzymatic O-Demethylation of Tramadol (B15222) to O-Desmethyl Tramadol Hydrochloride
The primary step in the formation of O-desmethyl tramadol is the O-demethylation of the parent compound, tramadol. This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver.
Role of Cytochrome P450 (CYP2D6) Isoenzyme in Primary Formation
The cytochrome P450 2D6 (CYP2D6) isoenzyme is the principal catalyst for the O-demethylation of tramadol to its active metabolite, O-desmethyltramadol (M1). nih.govnih.govnih.gov This metabolic activation is crucial as O-desmethyltramadol exhibits a significantly higher affinity for μ-opioid receptors compared to tramadol itself, making it a more potent analgesic. nih.govnih.govfrontiersin.org
The activity of the CYP2D6 enzyme is highly variable among individuals due to genetic polymorphisms. nih.govnih.govnih.gov This variability leads to distinct metabolic phenotypes, which can be broadly categorized as follows:
Poor Metabolizers (PMs): Individuals with two non-functional alleles of the CYP2D6 gene. They exhibit greatly reduced formation of O-desmethyltramadol, which can lead to diminished analgesic effects from tramadol. nih.govnih.gov
Intermediate Metabolizers (IMs): These individuals possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in reduced O-desmethyltramadol formation. nih.gov
Extensive Metabolizers (EMs): This group has two normal-function alleles and represents the expected metabolic activity. nih.gov
Ultrarapid Metabolizers (UMs): Carrying more than two copies of functional CYP2D6 alleles, these individuals convert tramadol to O-desmethyltramadol more rapidly and completely. This can lead to higher-than-expected serum levels of the active metabolite. nih.gov
The significant role of CYP2D6 in tramadol metabolism is highlighted by studies showing a strong correlation between CYP2D6 genotype and the plasma concentrations of O-desmethyltramadol enantiomers. nih.gov For instance, the mean metabolic ratio of tramadol O-demethylation is significantly higher in poor metabolizers compared to extensive metabolizers. nih.gov
| Phenotype | Metabolic Capacity | O-Desmethyltramadol (M1) Formation |
|---|---|---|
| Poor Metabolizer (PM) | Greatly reduced | Significantly lower plasma concentrations of M1 |
| Intermediate Metabolizer (IM) | Reduced | Lower plasma concentrations of M1 compared to EMs |
| Extensive Metabolizer (EM) | Normal | Expected plasma concentrations of M1 |
| Ultrarapid Metabolizer (UM) | Increased | Higher and more rapid formation of M1 |
Secondary Metabolic Transformations and Conjugation Reactions
Following its formation, O-desmethyltramadol undergoes further metabolic transformations, primarily through conjugation reactions, which facilitate its excretion from the body.
Glucuronidation Pathways (e.g., UGT1A8, UGT2B7)
Glucuronidation is a major pathway in the phase II metabolism of O-desmethyltramadol. nih.gov This process involves the covalent addition of a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its elimination. The UDP-glucuronosyltransferase (UGT) enzymes are responsible for catalyzing this reaction.
Studies have identified UGT1A8 and UGT2B7 as key enzymes in the glucuronidation of O-desmethyltramadol. nih.govhmdb.ca Research has shown that UGT2B7 can glucuronidate both enantiomers of O-desmethyltramadol, with a slight preference for the (1S,2S)-enantiomer. nih.gov In contrast, UGT1A8 exhibits strict stereoselectivity, exclusively glucuronidating the (1R,2R)-enantiomer. nih.gov Human liver microsomes show a preference for glucuronidating the (1S,2S)-O-desmethyltramadol over the (1R,2R)-O-desmethyltramadol. nih.gov
Sulfation Pathways
Sulfation represents another important phase II conjugation pathway for O-desmethyltramadol. nih.gov This reaction, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group to the metabolite.
Research has identified SULT1A3 and SULT1C4 as the primary enzymes responsible for the sulfation of O-desmethyltramadol. nih.gov Kinetic analyses have revealed that SULT1C4 is significantly more efficient at mediating this sulfation compared to SULT1A3. nih.gov The small intestine has been shown to have a much higher O-desmethyltramadol-sulfating activity compared to the liver, lung, and kidney. nih.gov
Stereoselective Aspects of Metabolism and Clearance
The metabolism and clearance of tramadol and its primary active metabolite, O-desmethyltramadol (M1), exhibit notable stereoselectivity. Tramadol is administered as a racemic mixture of two enantiomers: (+)-(1R,2R)-tramadol and (−)-(1S,2S)-tramadol. nih.gov The biotransformation of these enantiomers into their respective M1 metabolites is not equivalent, indicating a stereoselective preference in the metabolic pathway.
The clearance of O-desmethyltramadol also shows specific characteristics. Population pharmacokinetic studies have been conducted to model the clearance of both tramadol and M1. These models describe age-related changes in tramadol clearance to metabolites other than M1 (CLPO), the formation clearance of M1 from tramadol (CLPM), and the elimination clearance of M1 (CLMO). nih.gov
Maturation of these clearance pathways occurs at different rates. The formation clearance of M1 (CLPM) and tramadol's own clearance (CLPO) mature relatively quickly. nih.gov In contrast, the elimination clearance of O-desmethyltramadol (CLMO) matures more slowly, in a manner similar to the maturation of the glomerular filtration rate. nih.gov
Table 1: Stereoselective Metabolism of Tramadol to O-Desmethyltramadol (M1)
| Enantiomer of Tramadol | Relative Efficiency of M1 Formation | Primary Metabolite Activity |
|---|---|---|
| (+)-Tramadol | Higher | (+)-M1: μ-opioid receptor agonist |
| (-)-Tramadol | Lower | (-)-M1: Norepinephrine (B1679862) reuptake inhibitor |
This table illustrates the differential metabolic preference for the enantiomers of tramadol in the production of O-desmethyltramadol.
Influence of Genetic Polymorphisms on Metabolic Efficiency (e.g., CYP2D6 Phenotypes and M1 Production)
The production of O-desmethyltramadol from tramadol is heavily dependent on the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgucalgary.ca The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual variability in the enzyme's metabolic activity. ucalgary.ca This genetic variation results in different metabolic phenotypes, which directly influence the rate and extent of O-desmethyltramadol (M1) formation. nih.govucalgary.ca
The primary CYP2D6 phenotypes include:
Ultra-rapid metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They metabolize tramadol to O-desmethyltramadol very quickly, which can lead to higher than expected concentrations of the active metabolite. ucalgary.canih.gov The prevalence of this genotype varies among ethnic populations, ranging from around 4% in Caucasians to 11% in Middle Eastern populations. nih.gov
Extensive metabolizers (EMs): These individuals have normal CYP2D6 function and represent the majority of the population.
Intermediate metabolizers (IMs): Carriers of one reduced-function and one non-functional CYP2D6 allele, leading to decreased metabolic capacity. nih.gov
Poor metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They have a significantly reduced or absent ability to convert tramadol to O-desmethyltramadol, which can result in insufficient levels of the active metabolite for a therapeutic effect. ucalgary.canih.gov Approximately 5-10% of patients are poor metabolizers. nih.gov
This genetic variability has significant clinical implications. For instance, poor metabolizers may experience little analgesic effect from tramadol because they cannot efficiently produce the active M1 metabolite. ucalgary.ca Conversely, ultra-rapid metabolizers are at risk of developing adverse effects due to the rapid accumulation of O-desmethyltramadol. ucalgary.canih.gov
Population pharmacokinetic analyses have incorporated CYP2D6 genotype activity to better predict the disposition of tramadol and the formation of M1. nih.gov A phenotype-based mixture model was able to distinguish between a "slow metabolizer" group and a "faster metabolizer" group based on the formation clearance of M1 (CLPM). nih.gov The slow metabolizer group, which constituted about 9.8% of the subjects in one study, had a CLPM that was only 19.4% of that observed in the faster metabolizer group. nih.gov Interestingly, while a low CYP2D6 genotype activity score was associated with a lower M1 formation clearance, only about a third of individuals with a low genotype activity were actually classified into the slow metabolizer group based on their phenotype, highlighting the complex relationship between genotype and metabolic phenotype. nih.gov
Table 2: Influence of CYP2D6 Phenotype on O-Desmethyltramadol (M1) Production
| CYP2D6 Phenotype | Genotype Characteristics | Impact on M1 Production |
|---|---|---|
| Ultra-rapid metabolizer (UM) | Multiple functional gene copies | Rapid and extensive conversion to M1 |
| Extensive metabolizer (EM) | Two normal function alleles | "Normal" M1 production |
| Intermediate metabolizer (IM) | One reduced-function and one non-functional allele | Reduced M1 production compared to EMs |
| Poor metabolizer (PM) | Two non-functional alleles | Significantly reduced or no M1 production |
This table summarizes the relationship between CYP2D6 genetic variations and the metabolic efficiency of O-desmethyltramadol formation.
Structure Activity Relationship Sar Investigations
Elucidation of Key Pharmacophoric Features for Receptor Binding and Agonism
The molecular structure of O-desmethyltramadol is central to its activity. It possesses two chiral centers, resulting in different stereoisomers with distinct pharmacological properties. mdpi.com The key pharmacophoric features responsible for its binding to the μ-opioid receptor (MOR) include the phenolic hydroxyl group and the tertiary amine. The hydroxyl group is crucial for high-affinity binding, a feature that distinguishes it from its parent compound, tramadol (B15222). mdpi.com O-desmethyltramadol has a significantly higher affinity for the μ-opioid receptor compared to tramadol. mdpi.comresearchgate.net
Impact of Stereoisomeric Configuration on Pharmacological Activity and Selectivity
O-desmethyltramadol exists as a racemic mixture of two enantiomers: (+)-O-desmethyltramadol and (-)-O-desmethyltramadol. psychonautwiki.orgnih.gov These stereoisomers exhibit different pharmacological profiles. psychonautwiki.org
(+)-O-Desmethyltramadol ((+)-M1): This enantiomer is a potent agonist at the μ-opioid receptor and is primarily responsible for the opioid-like analgesic effects. researchgate.net It has a much higher affinity for the μ-opioid receptor than the (-)-enantiomer. zenodo.org Studies have shown that the (+)-(1R,2R)-enantiomer of O-desmethyltramadol exhibits the highest affinity for the μ-opioid receptor. researchgate.net
(-)-O-Desmethyltramadol ((-)-M1): This enantiomer is a weaker μ-opioid agonist but is a more potent inhibitor of norepinephrine (B1679862) reuptake. psychonautwiki.orgresearchgate.net This action contributes to the modulation of descending pain pathways. researchgate.net
Interestingly, both enantiomers of O-desmethyltramadol are reported to be inactive as serotonin (B10506) reuptake inhibitors, a property observed with the parent compound, tramadol. psychonautwiki.orgnih.gov The combination of μ-opioid agonism from the (+)-enantiomer and norepinephrine reuptake inhibition from the (-)-enantiomer results in a synergistic analgesic effect. researchgate.net
The stereochemistry of the cyclohexyl ring also plays a role in activity. The cis-diastereomer is the pharmacologically active form. nih.govcaymanchem.com
Table 1: Pharmacological Properties of O-Desmethyltramadol Enantiomers
| Enantiomer | Primary Mechanism of Action | Receptor Affinity |
| (+)-O-Desmethyltramadol | μ-opioid receptor agonist | High |
| (-)-O-Desmethyltramadol | Norepinephrine reuptake inhibitor | Low (for μ-opioid receptor) |
Molecular Modeling and Computational Docking Simulations with Receptor Targets
Molecular modeling and computational docking studies have provided insights into the interaction of O-desmethyltramadol with its receptor targets. Docking simulations with the μ-opioid receptor have helped to elucidate the binding modes of the different enantiomers. These studies have confirmed the importance of the phenolic hydroxyl group for strong hydrogen bonding interactions within the receptor's binding pocket.
Computational studies on tramadol and its interaction with enzymes like cytochrome P450 2D6 (CYP2D6) have also been conducted. gsconlinepress.com These studies help in understanding the metabolic pathway leading to the formation of O-desmethyltramadol. The docking score of tramadol with CYP2D6 was found to be -4.581 kcal/mol. gsconlinepress.com
The development of biased agonists for the μ-opioid receptor is an area of active research. nih.gov These are compounds that preferentially activate one intracellular signaling pathway over another. Molecular modeling plays a crucial role in designing such ligands with desired signaling properties. nih.gov
Design and In Vitro/In Vivo Evaluation of O-Desmethyl Tramadol Hydrochloride Derivatives
Researchers have synthesized and evaluated various derivatives of O-desmethyltramadol to explore the structure-activity relationships further and to develop compounds with improved pharmacological profiles. These include O-alkyl derivatives and N-phenylalkyl derivatives. nih.govresearchgate.net
O-Alkyl Derivatives: The synthesis of O-alkyl derivatives of tramadol has been explored to investigate their metabolic stability and potency. nih.govresearchgate.net
N-Derivatives: N-benzyl-N-demethyltramadol hydrochloride has been synthesized. researchgate.net
Deuterated Analogs: The preparation of deuterated analogs of tramadol at metabolically active sites has been evaluated in vitro and in vivo. researchgate.net
In vitro studies have been conducted to assess the binding affinities and functional activities of these derivatives at opioid and monoamine transporter receptors. In vivo studies in animal models are then used to evaluate their analgesic efficacy and other pharmacological effects. nih.govresearchgate.net For instance, some studies have investigated the effects of tramadol and its derivatives on sensorimotor responses and thermoregulation in mice. nih.gov
Recent research has also explored the potential anti-cancer effects of O-desmethyltramadol, showing that it can reduce cell viability in breast cancer cells through non-opioid receptor-mediated mechanisms. mdpi.comnih.gov
Advanced Analytical and Bioanalytical Methodologies for Research Applications
High-Resolution Mass Spectrometry (LC-HRMS/MS, GC-MS)
High-resolution mass spectrometry (HRMS) stands as a powerful tool in the analytical workflow for O-Desmethyl Tramadol (B15222) Hydrochloride research. Its ability to provide accurate mass measurements facilitates the confident identification of analytes and the elucidation of unknown metabolite structures. Both liquid chromatography (LC) and gas chromatography (GC) can be coupled with HRMS for comprehensive analysis.
Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) is instrumental in identifying and characterizing tramadol metabolites, including O-Desmethyl Tramadol (also known as M1). In one analytical approach, O-Desmethyl Tramadol was identified in a spiked urine sample with a peak at a retention time (t_R) of 3.83 minutes, corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 250.1802. nih.gov The fragmentation pattern observed in the MS/MS spectra is key to distinguishing it from its isomer, N-desmethyl tramadol. nih.gov
Further research has demonstrated the capability of LC-HRMS/MS to identify a wide array of phase I and phase II metabolites. For instance, in urine extracts, O-desmethyl tramadol glucuronide (a phase II metabolite) was detected as an [M+H]⁺ ion at m/z 426.2112 with a retention time of 3.28 minutes. nih.gov Other identified metabolites include OH-O-desmethyl tramadol and various glucurono- and sulfo-conjugated compounds, showcasing the comprehensive profiling capabilities of this technique. nih.gov
Table 1: LC-HRMS/MS Data for the Identification of O-Desmethyl Tramadol and Related Metabolites
| Compound | Ion Mode | Precursor Ion (m/z) | Retention Time (min) | Source |
|---|---|---|---|---|
| O-Desmethyl Tramadol (M1) | [M+H]⁺ | 250.1802 | 3.83 | nih.gov |
| O-desmethyl tramadol glucuronide | [M+H]⁺ | 426.2112 | 3.28 | nih.gov |
| OH-O-desmethyl tramadol | [M+H]⁺ | 266.1751 | 3.10 | nih.gov |
For quantitative purposes, both LC-MS/MS and GC-MS methods have been developed and validated for various biological matrices. A validated LC-MS/MS method for the simultaneous determination of tramadol and its desmethylated metabolites in human plasma demonstrated linearity over a concentration range of 2.5–320 ng/mL for O-Desmethyl Tramadol. nih.gov This method showed high extraction recoveries (85.5–106.3%) and good intra- and inter-day precision and accuracy. nih.gov Another LC-MS method for plasma analysis reported linearity from 2-300 ng/mL for O-Desmethyl Tramadol, with a mean recovery of 96%. nih.gov
GC-MS is also a viable technique, particularly for hair analysis, which provides information on long-term exposure. kent.ac.uk A validated GC-MS method for the simultaneous quantification of tramadol and O-Desmethyl Tramadol in hair samples reported a linear range of 0.1–20 ng/mg. kent.ac.uk The limit of detection (LOD) and limit of quantification (LOQ) for O-Desmethyl Tramadol were 0.0001 ng/mg and 0.0006 ng/mg, respectively, highlighting the method's high sensitivity. kent.ac.uk Analysis of other matrices such as blood, urine, brain, gastric contents, and liver can also be performed using GC-MS after solid-phase extraction and derivatization. nyc.gov
Table 2: Performance Characteristics of Quantitative Methods for O-Desmethyl Tramadol
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 2.5–320 ng/mL | 2.5 ng/mL | nih.gov |
| LC-MS | Human Plasma | 2–300 ng/mL | Not specified | nih.gov |
| GC-MS | Hair | 0.1–20 ng/mg | 0.0006 ng/mg | kent.ac.uk |
| HPLC-DAD | Human Plasma | 250–2000 ng/mL | 250 ng/mL | oup.com |
Molecular networking, a modern bioinformatic approach, has been successfully applied to analyze LC-HRMS/MS data for a comprehensive, untargeted identification of tramadol metabolites. nih.govresearchgate.net This technique clusters compounds with similar fragmentation patterns, allowing for the identification of structurally related molecules, including previously uncharacterised metabolites. nih.gov By generating a molecular network from data acquired in both positive and negative ion modes, researchers were able to identify 25 different tramadol metabolites in urine and plasma. nih.govresearchgate.net The positive ion mode was effective for networking metabolites containing a dimethylamino radical, while the negative ion mode proved useful for clustering phase II metabolites like glucuronides. nih.govresearchgate.net A key fragment ion at m/z 58.0660, corresponding to the dimethylamino radical, facilitated the clustering of many tramadol-related metabolites. nih.govresearchgate.net This metabolomics approach provides a powerful and robust tool for obtaining a global view of the biotransformation of a compound in complex biological systems. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
HPLC is a cornerstone of analytical chemistry and is widely used for the analysis of O-Desmethyl Tramadol Hydrochloride. Its versatility is enhanced by the availability of various detectors, each offering different levels of sensitivity and selectivity.
Several HPLC methods have been developed utilizing different detection techniques. researchgate.net
UV Detection: HPLC with UV or diode array detection (DAD) is a common technique used in many laboratories. oup.com A validated HPLC-DAD method for tramadol and O-Desmethyl Tramadol in human plasma used a detection wavelength of 218 nm. oup.com While robust, UV detection can sometimes lack the sensitivity and selectivity required for analyzing low concentrations in complex biological samples. nih.govvalpo.edu
Fluorescence Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for compounds that fluoresce. valpo.edu O-Desmethyl Tramadol exhibits weak native fluorescence. valpo.edu Methods have been developed using excitation/emission wavelengths such as 200/300 nm, 200/295 nm, and 212/305 nm. researchgate.netvalpo.edu A sensitive, enantioselective HPLC method with fluorescence detection was developed for the quantitative determination of tramadol and O-Desmethyl Tramadol enantiomers in plasma and urine, achieving a limit of quantification of 5 nM in plasma. researchgate.net
Tandem Mass Spectrometry (MS/MS) Detection: Coupling HPLC with MS/MS detection (LC-MS/MS) provides the highest degree of sensitivity and selectivity. nih.gov This is the preferred method for pharmacokinetic studies and trace-level analysis. The technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. For O-Desmethyl Tramadol, the transition m/z 250.2 → 58.2 is commonly monitored in positive ion mode. nih.gov The short chromatographic run times, often as low as 2.0 minutes, make LC-MS/MS highly efficient for high-throughput analysis. researchgate.net
Optimized Sample Preparation Strategies for Research Samples (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation)
Effective sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analyte of interest before instrumental analysis. The choice of technique depends on the matrix, the analyte's properties, and the required level of cleanliness.
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. nih.govresearchgate.net It involves adding an organic solvent (like acetonitrile (B52724) and methanol) or an acid (like perchloric acid) to the plasma to precipitate proteins. nih.govnih.govresearchgate.net The supernatant, containing the analyte, is then separated and analyzed. This technique was successfully used in a validated LC-MS/MS method for tramadol and its desmethylates in human plasma. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For O-Desmethyl Tramadol, solvents like tert-butylmethyl ether or a mixture of dichloromethane (B109758) and isopropanol (B130326) have been used. oup.comoup.com LLE can provide a cleaner extract than PPT but is often more time-consuming.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts and high analyte recovery. nyc.govresearchgate.net It involves passing the sample through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent. nyc.gov Mixed-mode SPE cartridges have been used for the extraction of O-Desmethyl Tramadol from hair samples, while C18 cartridges are used for plasma and urine. kent.ac.ukresearchgate.net
Development and Validation of Bioanalytical Methods for Research (e.g., linearity, accuracy, precision, limit of quantitation)
The quantitative determination of O-Desmethyltramadol (O-DSMT) in biological matrices is fundamental for pharmacokinetic and forensic research. To ensure the reliability and reproducibility of results, rigorous validation of bioanalytical methods is essential. ijpsjournal.comnih.govdaneshyari.com Validation assesses key parameters including linearity, accuracy, precision, and the limit of quantitation (LOQ). ajpsonline.comgmp-compliance.orgijcrt.org Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been developed and validated for this purpose. ijpsjournal.comscispace.comijsat.org
A liquid chromatography-mass spectrometry (LC/MS) method for quantifying O-DSMT in human plasma was validated demonstrating a linear range of 2-300 ng/mL. nih.gov For this method, the within-run precision and accuracy at the limit of quantification were 10.1% and -9.9%, respectively, while the between-run precision and accuracy were 6.7% and 10.4%. nih.gov Another study employing HPLC with diode-array detection (DAD) for human plasma established a linear calibration curve from 250–2000 ng/mL. oup.com The intra- and inter-assay precision for O-DSMT ranged from 1.89% to 10.91% and 2.21% to 5.15%, respectively, with accuracy values also falling within acceptable ranges. oup.com
In the context of forensic toxicology, a method was validated for the determination of O-DSMT in vitreous humor and blood. oup.com This method established a limit of quantitation (LOQ) of 5.00 ng/mL. oup.com The intra-day accuracy for O-DSMT was between -6.6% and 6.5%, while the inter-day accuracy was between -3.6% and 3.2%. oup.com The precision was also well within acceptable limits, with intra-day and inter-day precision being less than 5.4% and 4.6%, respectively. oup.com
The development of these methods involves optimizing sample preparation, chromatographic separation, and detection to achieve the required sensitivity and selectivity. ijsat.org Sample preparation often involves techniques like protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. ijpsjournal.comnih.govoup.com Chromatographic conditions, such as the choice of column and mobile phase, are tailored to ensure a good peak shape and separation from endogenous components. nih.govoup.com
The validation parameters from several research applications are summarized below.
Validation Parameters for O-Desmethyltramadol Bioanalytical Methods
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Intra-Day Precision (% CV) | Inter-Day Precision (% CV) | Accuracy (% Bias) |
|---|---|---|---|---|---|---|
| LC/MS nih.gov | Human Plasma | 2 - 300 | 2 | < 10.1 | < 6.7 | -9.9 to 10.4 |
| HPLC–DAD oup.com | Human Plasma | 250 - 2000 | 250 | 1.89 - 10.91 | 2.21 - 5.15 | -7.62 to 4.99 |
| GC-MS oup.com | Vitreous Humor & Blood | Not specified | 5.00 | < 5.4 | < 4.6 | -6.6 to 6.5 |
| LC-MS/MS nih.gov | Human Plasma | 1 - 500 | 1 | 4.5 - 15.9 | 1.8 - 9.1 | -10.2 to 7.5 |
Application of Stable Isotope Labeled Internal Standards (e.g., O-Desmethyl-cis-tramadol-d6)
In modern quantitative bioanalysis, particularly using mass spectrometry-based methods like GC-MS and LC-MS/MS, the use of stable isotope-labeled (SIL) internal standards is the preferred approach to ensure the highest accuracy and precision. waters.comresearchgate.netcrimsonpublishers.com For the analysis of O-Desmethyltramadol, O-Desmethyl-cis-tramadol-d6 is a commonly used SIL internal standard. cerilliant.comcaymanchem.comlabchem.com.my
An SIL internal standard is an analogue of the analyte where one or more atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com O-Desmethyl-cis-tramadol-d6, for instance, has six hydrogen atoms replaced by deuterium. caymanchem.com This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a different molecular weight. acanthusresearch.comamazonaws.com
The primary advantage of using an SIL internal standard is its ability to compensate for variations during sample processing and analysis. crimsonpublishers.com Since the SIL standard has nearly identical physicochemical properties to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. waters.comresearchgate.net Most importantly, it experiences the same degree of ion suppression or enhancement in the mass spectrometer source, a phenomenon known as the "matrix effect," which is a major source of variability in bioanalytical methods. waters.comcrimsonpublishers.com
By adding a known amount of the SIL standard to the sample at the very beginning of the analytical process, the ratio of the analyte's response to the internal standard's response is measured. amazonaws.com This ratio remains constant even if there are losses during sample preparation or fluctuations in instrument performance, thereby correcting for potential errors and improving the reproducibility and accuracy of the quantification. crimsonpublishers.com O-Desmethyl-cis-tramadol-d6 is intended for use as an internal standard for the quantification of O-desmethyl-cis-tramadol by GC- or LC-MS and is suitable for various research applications, including forensic analysis and clinical toxicology. caymanchem.comsigmaaldrich.comfishersci.com
Future Research Directions and Translational Perspectives
Elucidation of Novel Receptor and Transporter Interactions
Furthermore, the role of drug transporters in the influx and efflux of O-DSMT across biological membranes, including the blood-brain barrier, is an area ripe for exploration. Studies have suggested the involvement of efflux transporters in the transport of tramadol (B15222) and its metabolites. nih.gov A comprehensive understanding of which transporters (e.g., P-glycoprotein, organic cation transporters) are involved in the disposition of O-DSMT could have significant implications for predicting drug-drug interactions and understanding inter-individual variability in response.
Comprehensive Understanding of Stereoisomer-Specific Pharmacology and Metabolite Networks
Moreover, the metabolic network downstream of O-DSMT requires further elucidation. O-DSMT itself is a metabolite of tramadol, and it is further metabolized into other compounds, such as N,O-didesmethyltramadol. wikipedia.orgnih.gov The pharmacological activities of these secondary metabolites are not well understood. Future studies should aim to identify all significant metabolites of O-DSMT, characterize their stereochemistry, and determine their pharmacological profiles. Understanding this complex metabolic cascade is essential for a complete picture of the drug's action and for identifying potential sources of variability in patient response. The metabolic pathways are primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP2B6, and genetic polymorphisms in these enzymes can significantly impact the metabolic profile. nih.govmdpi.com
| Enantiomer | Primary Mechanism of Action |
| (+)-O-DSMT | Potent µ-opioid receptor agonist |
| (-)-O-DSMT | Norepinephrine (B1679862) reuptake inhibitor |
Development of Advanced Analytical Techniques for Real-Time Monitoring in Complex Biological Systems
The development of more sophisticated analytical techniques is crucial for advancing our understanding of O-DSMT's pharmacokinetics and pharmacodynamics in real-time and within complex biological matrices. Current methods, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-established for the quantitative analysis of O-DSMT in plasma and urine. nih.govwjbphs.comnih.govnih.gov However, these techniques typically require sample collection and processing, which limits their ability to provide real-time data.
Future research should focus on developing and validating novel analytical platforms that can monitor O-DSMT concentrations dynamically in vivo. Techniques such as microdialysis coupled with highly sensitive detection methods could provide real-time measurements of O-DSMT in specific tissues, such as the brain. researchgate.net Additionally, the development of biosensors or imaging agents with high specificity for O-DSMT could enable non-invasive, real-time monitoring of its distribution and target engagement in preclinical models and potentially in clinical settings. These advanced analytical tools would provide invaluable insights into the concentration-effect relationships of O-DSMT at its sites of action and help to elucidate the temporal dynamics of its pharmacological effects.
| Analytical Technique | Application | Key Features |
| GC-MS | Quantification in urine | High sensitivity and specificity |
| HPLC-DAD | Quantification in plasma | Full UV spectra for drug identification |
| LC-MS/MS | Simultaneous determination in plasma | High sensitivity, accuracy, and rapid analysis |
Further Preclinical Exploration of Non-Analgesic Biological Activities and Their Underlying Mechanisms
Recent studies have suggested that O-DSMT may possess biological activities beyond its analgesic effects, opening up new avenues for therapeutic applications. A particularly promising area of investigation is its potential anti-cancer properties. mdpi.com Preclinical studies have indicated that O-DSMT can exhibit cytotoxic effects on breast cancer cells, and these effects may be mediated through non-opioid receptor pathways. mdpi.com Further research is needed to comprehensively evaluate the anti-neoplastic potential of O-DSMT across a range of cancer types and to elucidate the precise molecular mechanisms underlying these effects. Investigations could focus on its impact on cell proliferation, apoptosis, and metastasis, and explore its interactions with key signaling pathways involved in cancer progression.
Beyond oncology, it is conceivable that O-DSMT may have other non-analgesic activities. For example, given the influence of the serotonergic and noradrenergic systems on mood and cognition, the potential effects of O-DSMT on these functions warrant exploration. Preclinical studies could investigate its potential antidepressant or anxiolytic properties, as well as its cognitive effects. A thorough understanding of these non-analgesic activities is essential for a complete pharmacological profile of O-DSMT and could lead to the discovery of novel therapeutic uses for this compound.
Integration of Omics Data (e.g., transcriptomics, proteomics) in Mechanistic Studies
To gain a more holistic and systems-level understanding of the mechanisms of action of O-DSMT, future research should integrate multi-omics approaches. The use of transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolite profiles induced by O-DSMT in various biological systems.
For instance, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with O-DSMT can identify novel genes and signaling pathways that are modulated by the compound. mdpi.com This can provide unbiased insights into its molecular mechanisms and potentially reveal novel therapeutic targets. Proteomic studies can complement this by identifying changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.gov Furthermore, metabolomic analyses can reveal alterations in metabolic pathways, providing a functional readout of the cellular response to O-DSMT. nih.gov
By integrating these different omics datasets, researchers can construct comprehensive network models of O-DSMT's effects. This approach can help to identify key molecular drivers of its therapeutic and non-analgesic actions, elucidate the complex interplay between different signaling pathways, and potentially identify biomarkers that could predict patient response to treatment. Such a systems-level understanding is critical for the rational design of future therapies and for personalizing treatment strategies.
Q & A
Basic Research Questions
Q. How is O-Desmethyl Tramadol Hydrochloride quantified in biological samples, and what methodological considerations are critical for accuracy?
- Methodological Answer : ODT HCl is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ODT HCl-d6) to correct for matrix effects. Key parameters include:
- Column : Reverse-phase C18 columns with particle sizes ≤3 µm for optimal separation .
- Ionization : Electrospray ionization (ESI) in positive mode, monitoring transitions m/z 264→58 (ODT HCl) and m/z 270→64 (internal standard) .
- Sample Prep : Protein precipitation with acetonitrile or solid-phase extraction to minimize interference from plasma proteins .
- Validation : Adherence to FDA guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) .
Q. What are the primary metabolic pathways of ODT HCl, and how do polymorphisms affect its pharmacokinetics?
- Methodological Answer : ODT HCl undergoes hepatic metabolism via CYP2D6 (O-demethylation) and CYP3A4 (N-demethylation), producing active (M1) and inactive (M2) metabolites . Debrisoquine-type polymorphisms in CYP2D6 significantly alter M1 formation, necessitating genotype stratification in pharmacokinetic studies. Analytical strategies include:
- In vitro models : Human liver microsomes (HLMs) incubated with selective CYP inhibitors (e.g., quinidine for CYP2D6) to identify isoform contributions .
- Urinary metabolite profiling : LC-MS/MS to quantify glucuronidated/sulfated conjugates, accounting for 60% of excreted metabolites .
Q. What are the key pharmacokinetic parameters of ODT HCl, and how are they derived experimentally?
- Methodological Answer : Non-compartmental analysis (NCA) using WinNonlin® or Phoenix™ is standard for calculating:
- Cmax and Tmax : Derived from plasma concentration-time curves after single-dose administration .
- AUC0-∞ : Requires extrapolation to infinity using the terminal elimination rate (λz) .
- t½ : Typically 5–7 hours in humans, influenced by renal clearance (~30% unchanged drug in urine) .
Advanced Research Questions
Q. How can enantioselective analysis resolve ODT HCl’s chiral metabolites, and what columns are optimal for separating (+)- and (−)-isomers?
- Methodological Answer : Chiral stationary phases (CSPs) like Chirobiotic V® or cellulose tris(3,5-dimethylphenylcarbamate) provide baseline separation of enantiomers . Critical parameters:
- Mobile Phase : n-Hexane/isopropanol (90:10) with 0.1% diethylamine for improved peak symmetry .
- Detection : Polarimetric or circular dichroism detectors for stereochemical confirmation .
- Applications : Assessing metabolic stereoselectivity (e.g., (+)-ODT HCl’s 6x higher μ-opioid affinity than (−)-isomer) .
Q. How does interspecies variation in CYP450 isoforms impact the translation of ODT HCl metabolism from preclinical models to humans?
- Methodological Answer : Rats predominantly use CYP2B for O-demethylation, whereas dogs rely on CYP3A12, complicating human extrapolation . Strategies include:
- Chimeric mouse models : Humanized liver mice (e.g., PXB mice) to replicate human CYP2D6 metabolism .
- In vitro-in vivo extrapolation (IVIVE) : Scaling HLM intrinsic clearance using physiologically based pharmacokinetic (PBPK) models .
Q. What experimental designs address stability challenges in bioanalytical methods for ODT HCl under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess:
- Auto-oxidation : Add 0.1% ascorbic acid to biological samples stored at −80°C to prevent degradation .
- Photodegradation : Amber vials and low-actinic glassware for LC-MS/MS workflows .
- pH-dependent hydrolysis : Buffers (pH 4–6) during sample prep to minimize ester cleavage .
Q. How is the role of P-glycoprotein (P-gp) in ODT HCl’s blood-brain barrier (BBB) penetration evaluated, and what conflicting evidence exists?
- Methodological Answer :
- In vitro : Bidirectional transport assays using MDCK-MDR1 cells; calculate efflux ratio (Papp B→A / Papp A→B) .
- In vivo : Knockout (Mdr1a/b−/−) mice to compare brain-plasma ratios with wild-type .
- Contradictions : While ODT HCl’s tertiary amine structure suggests P-gp affinity, some studies report negligible efflux, implying alternative transporters (e.g., OCT1) dominate .
Q. What statistical approaches resolve contradictions in ODT HCl’s synergistic effects with NSAIDs like acetaminophen?
- Methodological Answer : Isobolographic analysis or response surface methodology (RSM) quantifies synergy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
